molecular formula C23H23N3O B5956459 N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B5956459
M. Wt: 357.4 g/mol
InChI Key: QWWLJCBVPNPQEQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a complex organic compound that features a benzofuran ring and a tetrahydroquinazoline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-2-5-17(6-3-1)23-25-15-19-20(7-4-8-21(19)26-23)24-14-16-9-10-22-18(13-16)11-12-27-22/h1-3,5-6,9-10,13,15,20,24H,4,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWLJCBVPNPQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves multiple steps, starting with the preparation of the benzofuran and tetrahydroquinazoline intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The tetrahydroquinazoline moiety can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The tetrahydroquinazoline moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its combination of a benzofuran ring and a tetrahydroquinazoline moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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